molecular formula C11H11N3O2 B2815112 benzyl N-(1H-imidazol-5-yl)carbamate CAS No. 1260658-19-2

benzyl N-(1H-imidazol-5-yl)carbamate

Cat. No.: B2815112
CAS No.: 1260658-19-2
M. Wt: 217.228
InChI Key: NNSMYJRWXYHPCV-UHFFFAOYSA-N
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Description

Benzyl N-(1H-imidazol-5-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety, which is further connected to a 1H-imidazol-5-yl substituent. Its IUPAC name is benzyl [1-hydrazino-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl]carbamate, and it has the CAS registry number 254980-19-3 . This compound is structurally characterized by the presence of both an imidazole ring, known for its aromaticity and role in biological systems, and a benzyl carbamate group, which offers stability and synthetic versatility.

The tert-butyl-protected analog in (tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate) highlights the use of carbamates as protective groups in organic synthesis, a role this compound may also fulfill .

Properties

IUPAC Name

benzyl N-(1H-imidazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-8-13-10)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSMYJRWXYHPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1H-imidazol-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1H-imidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+1H-imidazole-5-amineBenzyl N-(1H-imidazol-5-yl)carbamate+HCl\text{Benzyl chloroformate} + \text{1H-imidazole-5-amine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+1H-imidazole-5-amine→Benzyl N-(1H-imidazol-5-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1H-imidazol-5-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxide

    Reduction: Benzyl N-(1H-imidazol-5-yl)amine

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl N-(1H-imidazol-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares benzyl N-(1H-imidazol-5-yl)carbamate with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight Stability Applications References
This compound Benzyl carbamate, imidazole ~265 (estimated) Stable under basic conditions; requires hydrogenolysis for deprotection Building block in medicinal chemistry
tert-Butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate tert-Butyl carbamate, imidazole, ethyl linker ~239 (estimated) Acid-labile; cleaved under mild acidic conditions Solid-phase synthesis, intermediate
N-Benzyl-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine Benzylamine, fluorophenyl, methylthio, pyridine ~420 (estimated) Stable in physiological conditions Kinase inhibitor candidate
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (Compound 25) Benzimidazole, carboxamide ~413 (reported) Moderate hydrolysis resistance IDO1 inhibitor

Key Differences and Implications

Protecting Group Stability: The benzyl carbamate group in this compound is more stable under acidic conditions compared to the tert-butyl carbamate in its analog. However, tert-butyl carbamates are preferentially cleaved under mild acids (e.g., TFA), making them advantageous in stepwise syntheses . In contrast, benzyl carbamates require hydrogenolysis (e.g., H₂/Pd-C) for removal, limiting their use in hydrogen-sensitive contexts .

Biological Activity :

  • The fluorophenyl and methylthio substituents in the N-benzyl pyridine derivative () enhance lipophilicity and target binding, making it a candidate for kinase inhibition .
  • This compound lacks these substituents but may serve as a precursor for functionalized imidazole derivatives through further modification.

Carbamate vs. Amide Functionality :

  • Carbamates (e.g., this compound) generally exhibit greater hydrolytic stability than amides (e.g., Compound 25 in ). This makes carbamates preferable in prodrug design or environments with esterase activity .

Imidazole vs. In contrast, the simpler imidazole ring in this compound offers synthetic flexibility for introducing diverse substituents .

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